molecular formula C16H19NO2 B11856754 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione CAS No. 1028-49-5

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11856754
CAS No.: 1028-49-5
M. Wt: 257.33 g/mol
InChI Key: DPBGMQZCPHOXHZ-UHFFFAOYSA-N
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Description

3-Phenyl-3-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diketone with an amine can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups on the phenyl ring .

Scientific Research Applications

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the phenyl group and the nitrogen atom in the spirocyclic core.

Properties

CAS No.

1028-49-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-phenyl-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H19NO2/c18-14-11-16(9-5-2-6-10-16)12-15(19)17(14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

DPBGMQZCPHOXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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